
Melagatran-d11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Melagatran-d11 is a labeled analogue of Melagatran, which is an anticoagulant and a direct thrombin inhibitor. It is used in various scientific research applications, particularly in the study of metabolic pathways and the development of anticoagulant therapies. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful in isotope labeling studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Melagatran-d11 involves the incorporation of deuterium atoms into the Melagatran molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve high yields and purity. The production process is optimized to ensure the consistent incorporation of deuterium atoms and to meet regulatory standards for pharmaceutical compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Melagatran-d11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperature, pressure, and solvent conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used in further research and development of anticoagulant therapies.
Applications De Recherche Scientifique
Melagatran-d11 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference compound in chemical identification and quantitative analysis.
Biology: Employed in the study of metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential in developing new anticoagulant therapies.
Industry: Utilized in the production of high-purity pharmaceutical compounds and in quality control processes.
Mécanisme D'action
Melagatran-d11 exerts its effects by inhibiting thrombin, an enzyme involved in the blood coagulation process. The inhibition of thrombin prevents the conversion of fibrinogen to fibrin, thereby reducing blood clot formation. The molecular targets of this compound include the active site of thrombin, where it binds and blocks the enzyme’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ximelagatran: An oral prodrug of Melagatran, designed to overcome the low and variable oral absorption of Melagatran.
Argatroban: Another direct thrombin inhibitor used in anticoagulant therapy.
Lepirudin: A recombinant hirudin used as an anticoagulant.
Uniqueness
Melagatran-d11 is unique due to its deuterium labeling, which makes it particularly useful in isotope labeling studies. This property allows researchers to study metabolic pathways and enzyme interactions with greater precision and accuracy compared to non-labeled compounds.
Propriétés
Formule moléculaire |
C22H31N5O4 |
|---|---|
Poids moléculaire |
440.6 g/mol |
Nom IUPAC |
2-[[(1R)-2-[(2S)-2-[(4-carbamimidoylphenyl)methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetic acid |
InChI |
InChI=1S/C22H31N5O4/c23-20(24)16-8-6-14(7-9-16)12-26-21(30)17-10-11-27(17)22(31)19(25-13-18(28)29)15-4-2-1-3-5-15/h6-9,15,17,19,25H,1-5,10-13H2,(H3,23,24)(H,26,30)(H,28,29)/t17-,19+/m0/s1/i1D2,2D2,3D2,4D2,5D2,15D |
Clé InChI |
DKWNMCUOEDMMIN-BXLRSMTBSA-N |
SMILES isomérique |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[C@H](C(=O)N2CC[C@H]2C(=O)NCC3=CC=C(C=C3)C(=N)N)NCC(=O)O)([2H])[2H])([2H])[2H])[2H] |
SMILES canonique |
C1CCC(CC1)C(C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C(=N)N)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


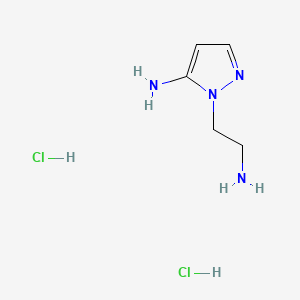
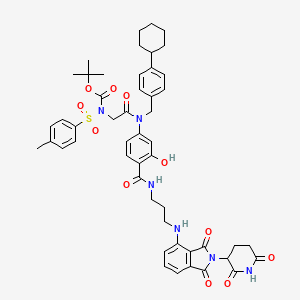
![N'-[2-[2,4-Dimethylphenyl)thio]phenyl] Vortioxetine-d8](/img/structure/B13861371.png)
![prop-2-enyl (2S,3S,4S,5R,6S)-6-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13861375.png)



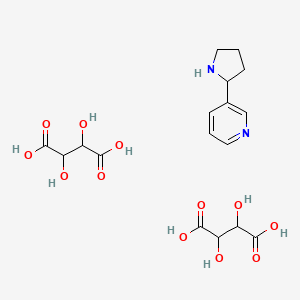
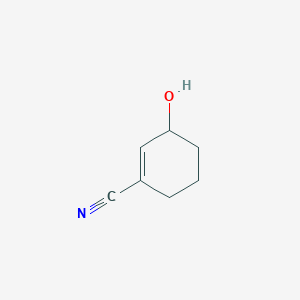
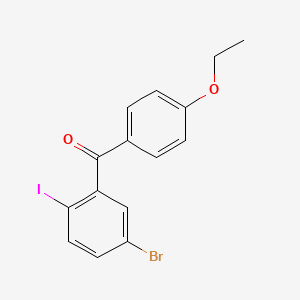
![4-(aminomethyl)-N-[(4-chlorophenyl)methyl]cyclohexane-1-carboxamide](/img/structure/B13861402.png)

![phenyl N-[5-tert-butyl-2-[4-[tert-butyl(dimethyl)silyl]oxy-3-chlorophenyl]pyrazol-3-yl]carbamate](/img/structure/B13861420.png)
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[1-hydroxy-4-[nitroso(trideuteriomethyl)amino]butyl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13861434.png)
